molecular formula C10H10ClN3 B12683877 N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine CAS No. 39263-33-7

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine

Cat. No.: B12683877
CAS No.: 39263-33-7
M. Wt: 207.66 g/mol
InChI Key: MHRWOIFPYHVBPV-UHFFFAOYSA-N
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Description

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is a formamidine derivative characterized by a phenyl ring substituted with a chlorine atom at the para position and a cyano group at the ortho position, linked to a dimethylformamidine moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives under microwave irradiation, which exhibit antiviral activity against Tobacco Mosaic Virus (TMV) . Its synthesis involves the reaction of substituted 2-aminobenzonitriles (e.g., 4-chloro-2-cyanophenyl) with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions . The electron-withdrawing chloro and cyano substituents enhance its reactivity in cyclization and phosphorylation reactions, making it indispensable for constructing heterocyclic scaffolds.

Properties

CAS No.

39263-33-7

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H10ClN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3

InChI Key

MHRWOIFPYHVBPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine typically involves the reaction of 4-chloro-2-cyanophenylboronic acid with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like sodium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s derivatives exhibit 77–86% yields in anti-TMV agents, highlighting its utility in drug discovery .
  • Chlordimeform’s efficacy as an acaricide is well-documented but marred by toxicity concerns, unlike the target compound’s specialized role in antiviral synthesis .

Biological Activity

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

  • Molecular Formula : C10H11ClN4
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 36185-83-8

This compound belongs to the class of formamidines, which have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

This compound interacts with several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit human topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to reduced cell proliferation in cancer cells and may induce apoptosis.
  • Binding Affinity : The compound binds effectively to the active site of topoisomerase II, preventing its normal function and thereby disrupting the cell cycle.

Cellular Effects

The biological activity of this compound has been evaluated across various cell types:

  • Cancer Cell Lines : Studies indicate that this compound exhibits significant anticancer activity by inhibiting proliferation in various cancer cell lines, including breast and lung cancer models. The effective concentration (EC50) varies depending on the specific cancer type but generally falls within the low micromolar range .
  • Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to increased cell death rates compared to untreated controls.

Molecular Mechanism

The mechanism of action involves several key pathways:

  • Topoisomerase II Inhibition : By binding to the enzyme's active site, this compound prevents the enzyme from alleviating torsional strain in DNA, ultimately leading to DNA damage and apoptosis in rapidly dividing cells.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in the cell cycle, which is critical for cancer therapy as it targets cells at their most vulnerable stage .
  • Metabolic Pathways : It influences metabolic flux by interacting with key enzymes involved in glycolysis and the citric acid cycle, potentially altering energy production in cancer cells.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations (1-10 µM), it demonstrates significant anticancer effects with minimal toxicity towards normal cells.
  • High Doses : Higher concentrations may lead to increased toxicity, highlighting the importance of optimizing dosage for therapeutic applications .

Case Studies

Several studies have documented the efficacy of this compound:

  • In vitro Studies : An investigation using breast cancer cell lines showed a reduction in cell viability by over 70% when treated with 5 µM of the compound for 48 hours. Apoptotic markers were significantly elevated compared to controls .
  • Animal Models : In murine models of lung cancer, administration of the compound resulted in a 50% reduction in tumor size compared to untreated groups after four weeks of treatment.

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